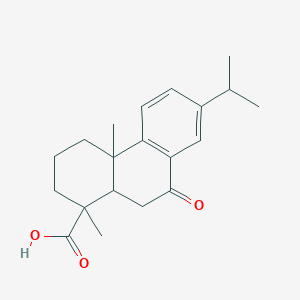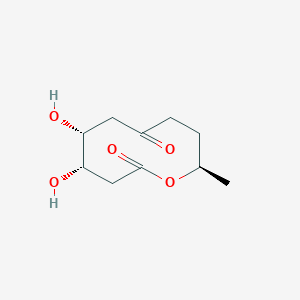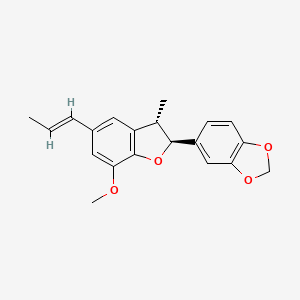
(+)-Licarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Licarin is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has garnered significant attention in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Licarin typically involves the oxidative coupling of phenolic precursors. One common method is the use of oxidative enzymes or chemical oxidants to facilitate the coupling reaction. For instance, laccase, a type of oxidative enzyme, can be used to catalyze the dimerization of phenolic compounds under mild conditions. Alternatively, chemical oxidants such as potassium permanganate or ferric chloride can be employed to achieve the same result.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from natural sources, such as plants belonging to the Lauraceae family. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and purity of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Licarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using reagents such as acetyl chloride and aluminum chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex lignans and other bioactive compounds.
Biology: The compound exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: (+)-Licarin has shown promise in anticancer research, demonstrating the ability to induce apoptosis in cancer cells. It also possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry: The antioxidant properties of this compound make it useful in the food and cosmetic industries as a natural preservative.
Mécanisme D'action
The mechanism of action of (+)-Licarin involves multiple molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha and interleukin-6.
Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(-)-Licarin: The enantiomer of (+)-Licarin, with similar but distinct biological activities.
Sesamin: Another lignan with potent antioxidant and anti-inflammatory properties.
Podophyllotoxin: A lignan with strong anticancer activity, used as a precursor for the synthesis of anticancer drugs like etoposide.
Uniqueness of this compound
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C20H20O4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1 |
Clé InChI |
DMMQXURQRMNSBM-NSWCWGQASA-N |
SMILES isomérique |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC4=C(C=C3)OCO4 |
SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |
Synonymes |
licarin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



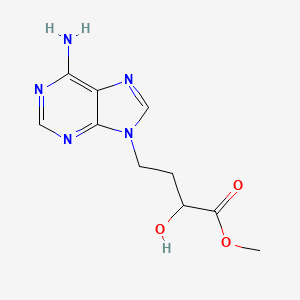

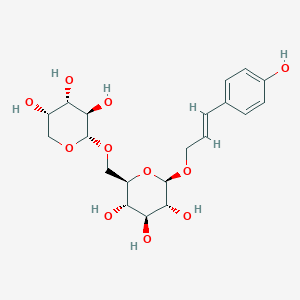
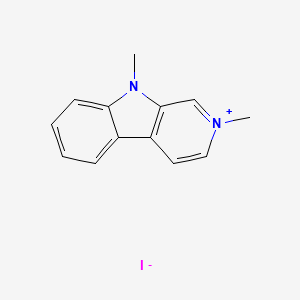

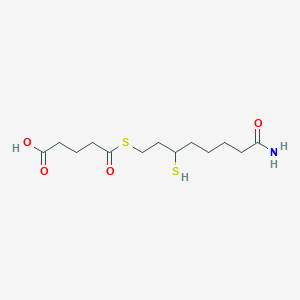

![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)
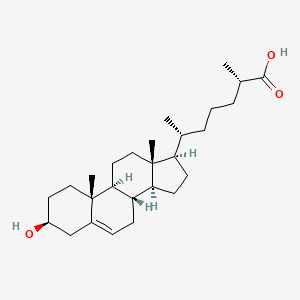
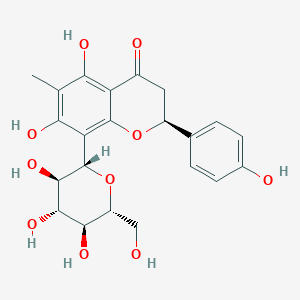
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
